N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
The compound N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core linked to a pyridinylmethyl group via an ethanediamide bridge.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c20-13-1-3-14(4-2-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYZUVPSWBQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Pyridinylmethyl Oxalamide Moiety: This step involves the coupling of the pyridinylmethyl group with the oxalamide functionality, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Efficacy : Studies have reported that similar compounds demonstrate activity against Staphylococcus aureus and Escherichia coli, with some exhibiting potency comparable to standard antibiotics .
- Mechanism of Action : The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Antifungal Properties
The compound's structural features suggest potential antifungal activity as well. Research has highlighted:
- In vitro Studies : Compounds bearing the thieno[3,4-c]pyrazole moiety have been evaluated for their antifungal effects against fungi such as Candida albicans and Aspergillus niger, showing promising results .
Anticancer Potential
Emerging studies suggest that this compound may also have anticancer properties:
- Cell Line Studies : Preliminary investigations indicate cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Targeting Pathways : The compound may target specific signaling pathways involved in tumor growth and metastasis.
Case Study 1: Antimicrobial Activity
A study conducted by Zoumpoulakis et al. explored the synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives. The results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to traditional agents . The study provided quantitative data on minimum inhibitory concentrations (MICs) against a panel of bacterial strains.
Case Study 2: Anticancer Evaluation
In an investigation into the anticancer potential of thieno[3,4-c]pyrazoles, researchers reported significant cytotoxicity in breast cancer cell lines (MCF-7). The findings suggested that these compounds could induce apoptosis via mitochondrial pathways . Detailed assays were conducted to assess cell viability and apoptotic markers.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds with overlapping structural motifs but distinct core frameworks and substituents. Below is a comparative analysis based on structural features, physicochemical properties, and inferred pharmacological implications:
Structural Features
Key Observations :
- The thienopyrazole core in the target compound differs from the pyrazolopyrimidine () and pyrrolopyridazine () systems, which may influence electronic properties and steric interactions.
- Fluorine substituents are ubiquitous across all compounds, likely improving metabolic stability and membrane permeability .
Physicochemical Properties
| Property | Example 53 (Patent) | EP 4374877 Derivatives | Target Compound (Inferred) |
|---|---|---|---|
| Molecular Weight (Da) | 589.1 | ~600–650 | ~450–500 (estimated) |
| Melting Point (°C) | 175–178 | Not reported | Not available |
| Key Functional Groups | Chromenone, benzamide | Morpholinylethoxy | Pyridinylmethyl ethanediamide |
Analysis :
- Example 53’s higher molecular weight (589.1 Da) may limit bioavailability compared to the target compound’s inferred smaller size (~450–500 Da).
- The morpholinylethoxy group in derivatives enhances solubility and target engagement, whereas the target compound’s pyridinylmethyl group may offer similar advantages .
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antiviral, and anticancer effects, supported by various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₇H₁₈FN₄O₂S
- IUPAC Name : this compound
- SMILES Representation : O=C(N1CCOCC1)Nc1c(CSC2)c2nn1-c(cc1)ccc1F
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- In Vitro Studies : Compounds with thieno[3,4-c]pyrazole moieties have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Compound C | 8 | P. aeruginosa |
Antiviral Activity
The antiviral potential of related heterocyclic compounds has also been investigated:
- Case Study : A series of pyrazole-fused derivatives exhibited effective inhibition of HSV replication in Vero cells, with some derivatives achieving up to 91% inhibition at 50 μM concentrations . Such findings suggest that the thieno[3,4-c]pyrazole scaffold may contribute to antiviral efficacy.
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results:
- Mechanism of Action : The compound's structure allows it to interact with various cellular pathways involved in cancer progression. For example, derivatives with thieno[3,4-c]pyrazole cores have been reported to induce apoptosis in cancer cell lines through the activation of caspases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thieno[3,4-c]pyrazole core can enhance or diminish its efficacy:
- Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring has been associated with increased lipophilicity and improved cell membrane permeability.
- Pyridine Ring Influence : The addition of a pyridine moiety enhances binding affinity to target proteins involved in disease pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core and subsequent coupling with the pyridinylmethyl ethanediamide moiety. Key factors include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- pH optimization : Neutral to slightly basic conditions (pH 7–8) improve coupling efficiency .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of:
- HPLC-MS : To confirm molecular weight and purity (>95%) .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and pyridinylmethyl groups) .
- X-ray crystallography : For unambiguous 3D structural confirmation if single crystals are obtainable .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodology : Start with:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl or pyridinyl with morpholinyl) .
- Bioactivity correlation : Compare IC₅₀ values across analogs to map pharmacophores. For example, pyridinylmethyl groups may enhance cellular uptake .
- Computational docking : Predict binding interactions with targets (e.g., kinases or DNA topoisomerases) using AutoDock Vina .
Q. How should contradictory results in bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be analyzed?
- Methodology :
- Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding .
- Formulation optimization : Use nanoemulsions or liposomes to improve bioavailability .
- Target engagement studies : Validate target binding in vivo via PET tracers or fluorescence-labeled analogs .
Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?
- Methodology :
- Dynamic NMR : Resolve rotational isomers or tautomers causing split signals .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to assign ambiguous peaks .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., thieno-pyrazole derivatives in PubChem) .
Q. How can computational models predict the compound’s interaction with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories using GROMACS .
- QSAR modeling : Train models on bioactivity datasets of analogous compounds to predict EC₅₀ values .
- ADMET prediction : Use SwissADME or ADMETLab to estimate toxicity and metabolic pathways .
Key Notes for Experimental Design
- Data Contradiction Analysis : Always replicate assays under standardized conditions and include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Advanced Characterization : Combine spectroscopic, crystallographic, and computational data to resolve structural ambiguities .
- Biological Studies : Prioritize target-specific assays (e.g., kinase inhibition) after initial broad screening to reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
